ethyl 8-methyl-6-[4-(3-methylbutoxy)phenyl]-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
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Overview
Description
ETHYL 8-METHYL-6-[4-(3-METHYLBUTOXY)PHENYL]-4-OXO-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE is a complex organic compound belonging to the class of pyrimido[2,1-b][1,3]thiazines
Preparation Methods
The synthesis of ETHYL 8-METHYL-6-[4-(3-METHYLBUTOXY)PHENYL]-4-OXO-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate aldehydes with urea or thiourea, followed by cyclization and functional group modifications. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups using reducing agents like sodium borohydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions
Scientific Research Applications
ETHYL 8-METHYL-6-[4-(3-METHYLBUTOXY)PHENYL]-4-OXO-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: It can be used in the synthesis of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes or receptors. The pyrimidine and thiazine rings can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting their activity. The specific pathways involved depend on the biological context and the target molecule .
Comparison with Similar Compounds
Similar compounds include other pyrimido[2,1-b][1,3]thiazines with different substituents. For example:
- ETHYL 6-(4-BUTOXY-3-METHOXYPHENYL)-8-METHYL-4-OXO-3,4-DIHYDRO-2H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE
- ISOBUTYL 6-(4-ETHOXY-3-METHOXYPHENYL)-8-METHYL-4-OXO-3,4-DIHYDRO-2H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE
These compounds share a similar core structure but differ in their substituents, which can affect their chemical properties and applications
Properties
Molecular Formula |
C22H28N2O4S |
---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
ethyl 8-methyl-6-[4-(3-methylbutoxy)phenyl]-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate |
InChI |
InChI=1S/C22H28N2O4S/c1-5-27-21(26)19-15(4)23-22-24(18(25)11-13-29-22)20(19)16-6-8-17(9-7-16)28-12-10-14(2)3/h6-9,14,20H,5,10-13H2,1-4H3 |
InChI Key |
CYTJFSYYXHZQRZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)OCCC(C)C)C(=O)CCS2)C |
Origin of Product |
United States |
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